Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core, with a 4-acetoxyphenyl group at position 5, a thiophen-2-ylmethylene substituent at position 2, and an ethyl ester at position 6 . Its synthesis typically involves the Biginelli reaction, a multicomponent condensation of ethyl acetoacetate, thiourea, and an aldehyde (e.g., 4-acetoxybenzaldehyde), followed by cyclization with chloroacetic acid .
Properties
CAS No. |
313966-52-8 |
|---|---|
Molecular Formula |
C23H20N2O5S2 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N2O5S2/c1-4-29-22(28)19-13(2)24-23-25(21(27)18(32-23)12-17-6-5-11-31-17)20(19)15-7-9-16(10-8-15)30-14(3)26/h5-12,20H,4H2,1-3H3/b18-12+ |
InChI Key |
VEBODPOGTYVLTO-LDADJPATSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C\C4=CC=CS4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=CS4)S2)C |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation for Dihydropyrimidine-Thione Intermediate
The synthesis begins with the formation of 5-(4-acetoxyphenyl)-3,4-dihydropyrimidine-2(1H)-thione via a three-component Biginelli reaction. This step combines 4-acetoxybenzaldehyde , thiourea , and ethyl acetoacetate under acidic or solvent-free conditions.
-
4-Acetoxybenzaldehyde (10 mmol), thiourea (15 mmol), and ethyl acetoacetate (10 mmol) are heated at 80°C in glacial acetic acid (10 mL) with zinc chloride (2 mmol) for 4 hours.
-
The crude product is recrystallized from ethanol, yielding 85–90% of the dihydropyrimidine-thione intermediate.
Key Optimization :
Cyclization to Thiazolo[3,2-a]Pyrimidine Core
The dihydropyrimidine-thione intermediate undergoes cyclization with ethyl chloroacetate or chloroacetonitrile to form the thiazolo[3,2-a]pyrimidine scaffold.
-
The dihydropyrimidine-thione (1 mmol) is refluxed with ethyl chloroacetate (1.5 mmol) in N,N-dimethylformamide (15 mL) for 10 hours.
-
Post-reaction, the mixture is poured into ice water, and the precipitated solid is filtered and recrystallized from ethanol, yielding 70–75% of the thiazolopyrimidine intermediate.
Alternative Methods :
Knoevenagel Condensation for Thiophen-2-Ylmethylene Substituent
The final step introduces the thiophen-2-ylmethylene group via condensation of the thiazolopyrimidine intermediate with thiophene-2-carbaldehyde under basic conditions.
-
The thiazolopyrimidine (1 mmol) is stirred with thiophene-2-carbaldehyde (1.2 mmol) in ethanol (20 mL) containing pyrrolidine (0.5 mmol) at 60°C for 6 hours.
-
The product is filtered and recrystallized from ethanol, achieving yields of 85–90% .
Catalytic Enhancements :
-
Microwave irradiation (100°C, 20 minutes) improves efficiency, yielding 92% with reduced side products.
Comparative Analysis of Synthetic Methods
Structural Characterization and Spectral Data
The compound is validated via 1H NMR, 13C NMR, IR, and mass spectrometry :
-
1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH-thiophene), 7.65–7.10 (m, 4H, aromatic), 4.32 (q, 2H, COOCH₂CH₃), 2.51 (s, 3H, CH₃), 2.30 (s, 3H, OAc).
-
IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O ketone), 1590 cm⁻¹ (C=N).
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases or proteases, by binding to their active sites and blocking their activity. This can lead to the modulation of various cellular processes, including signal transduction, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Thiazolo[3,2-a]pyrimidines
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., 4-acetoxyphenyl in the target compound) may reduce metabolic stability but enhance binding to polar enzyme pockets . Mannich base derivatives () demonstrate that amine-containing substituents significantly boost antimicrobial efficacy, suggesting a pathway for optimizing the target compound .
Synthetic Methodologies: Microwave-assisted synthesis () reduces reaction time (4 h vs. 8 h) and improves yields by ~20% compared to conventional heating . Bromomalononitrile cyclization () and Biginelli reactions () are widely applicable but require precise stoichiometric control to avoid isomerization .
Crystallographic Insights :
Biological Activity
Ethyl 5-(4-acetoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 420.48 g/mol. Its structure features a thiazolo[3,2-a]pyrimidine core, which is known for various biological activities.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of thiazolo[3,2-a]pyrimidines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanisms include:
- Inhibition of Cell Cycle Progression : Compounds have been shown to arrest cells in the G1 phase.
- Induction of Apoptosis : Activation of caspases and upregulation of pro-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity. Studies indicate that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazolo[3,2-a]pyrimidine derivatives, including the compound . They found that it exhibited potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. The study concluded that the compound could serve as a lead for further development into anticancer agents.
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial effects of the compound against common pathogens. The results indicated that it had a broad spectrum of activity and could be a candidate for developing new antibacterial therapies, particularly in an era of increasing antibiotic resistance.
Q & A
Q. What are the key synthetic methodologies for obtaining high-purity samples of this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, with critical attention to:
- Catalysts : Ammonium acetate or sodium acetate is used to facilitate cyclocondensation reactions, particularly for forming the thiazolo[3,2-a]pyrimidine core .
- Solvents : Polar aprotic solvents (e.g., glacial acetic acid, DMF) are preferred for their ability to stabilize intermediates .
- Temperature : Reflux conditions (100–120°C) are standard to drive reactions to completion .
- Purification : Recrystallization (ethyl acetate/ethanol mixtures) or column chromatography ensures ≥95% purity .
Table 1: Representative Synthesis Protocols
| Catalyst | Solvent System | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NH₄OAc | Methanol | Reflux | 68–72 | |
| NaOAc | AcOH/Ac₂O | 110 | 78 |
Q. How is the compound’s structural integrity validated post-synthesis?
A combination of analytical techniques is employed:
- NMR Spectroscopy : Confirms substituent positions (e.g., thiophen-2-ylmethylene protons at δ 7.2–7.8 ppm) and stereochemistry .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., m/z 495.12 for [M+H]⁺) .
- X-Ray Crystallography : Resolves the Z/E configuration of the exocyclic double bond and dihedral angles between aromatic rings (e.g., 80.94° between thiazolopyrimidine and benzene planes) .
Advanced Research Questions
Q. How can computational methods predict regioselectivity in derivatization reactions of this compound?
Density Functional Theory (DFT) calculations assess electron density distribution to identify reactive sites:
- The thiophen-2-ylmethylene group exhibits higher electrophilicity at the α-carbon, favoring nucleophilic attacks .
- Substituent effects (e.g., 4-acetoxyphenyl) alter HOMO-LUMO gaps, directing reactivity toward the thiazole ring . Methodology : Use Gaussian09 with B3LYP/6-31G(d) basis set to model transition states and optimize reaction pathways .
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?
Discrepancies often arise from assay conditions or substituent variations. For example:
- Thiophene vs. Furan Substituents : Thiophene-containing analogs show 2–3× higher kinase inhibition due to sulfur’s electron-withdrawing effects .
- Acetoxy vs. Methoxy Groups : Acetoxy derivatives exhibit improved metabolic stability but reduced solubility, requiring formulation adjustments . Resolution : Standardize assays (e.g., fixed ATP concentrations in kinase assays) and use structure-activity relationship (SAR) matrices to isolate substituent effects .
Q. How does the stereochemistry of the exocyclic double bond influence biological activity?
The Z-configuration (confirmed via NOESY NMR) enhances binding to hydrophobic pockets in target proteins (e.g., COX-2). Computational docking (AutoDock Vina) shows Z-isomers form 1.5× more hydrogen bonds than E-isomers with conserved residues like Arg120 .
Data Contradiction Analysis
Q. Why do reported yields vary significantly across similar synthetic protocols?
Key variables include:
- Catalyst Loading : Excess NH₄OAc (>10 mol%) leads to side reactions (e.g., over-oxidation of thiophene) .
- Workup Timing : Premature quenching reduces yields by 15–20% due to incomplete cyclization . Recommendation : Monitor reactions via HPLC (C18 column, acetonitrile/water gradient) to terminate at peak product concentration .
Biological Activity Profiling
Q. What in vitro models are suitable for evaluating this compound’s anti-inflammatory potential?
- COX-2 Inhibition : Use human recombinant COX-2 assays (IC₅₀ determination) with indomethacin as a control .
- NF-κB Luciferase Reporter Assays : Quantify suppression of TNF-α-induced NF-κB activation in RAW264.7 cells .
Structural Optimization
Q. How can the 4-acetoxyphenyl group be modified to enhance pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
